An In-depth Technical Guide to N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide (CAS 69959-91-7)
An In-depth Technical Guide to N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide (CAS 69959-91-7)
This document provides a comprehensive technical overview of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a specialized α-halo amide. Designed for researchers, chemists, and professionals in drug development and polymer science, this guide synthesizes available data with established chemical principles to detail its synthesis, characterization, potential applications, and safe handling. While specific literature on this exact molecule is limited, its structure allows for robust extrapolation from well-documented analogous compounds.
Core Compound Identity and Physicochemical Properties
N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide is a tertiary amide characterized by a sterically hindered nitrogen substituent and an α-bromo moiety. This unique combination of functional groups suggests its primary utility as a functional intermediate in organic synthesis or as a specialized initiator in polymer chemistry.
Molecular Structure and Key Features
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IUPAC Name: 2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide
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CAS Number: 69959-91-7
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Molecular Formula: C₁₁H₂₂BrNO
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Key Functional Groups:
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Tertiary Amide: Provides chemical stability.
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α-Bromo Group: A reactive site, making the bromine atom a good leaving group in nucleophilic substitution reactions and a key component for radical initiation.
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Bulky N-substituent (2,4-dimethylpentan-3-yl): This group significantly influences the compound's solubility, steric profile, and reactivity.
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Physicochemical Data Summary
The following table summarizes the known and predicted physicochemical properties of the compound. This data is essential for planning experimental work, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| Molecular Weight | 264.20 g/mol | [1][2] |
| Melting Point | 80-82 °C | [2] |
| Boiling Point (Predicted) | 326.3 ± 25.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.146 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.49 ± 0.46 | [2] |
| MDL Number | MFCD00829207 | [1] |
Synthesis and Mechanistic Rationale
While specific preparations for CAS 69959-91-7 are not extensively published, a highly reliable synthetic route can be designed based on the standard amidation reaction between an amine and an acyl halide. The proposed synthesis involves the reaction of 2,4-dimethyl-3-pentanamine with 2-bromo-2-methylpropanoyl bromide.
Proposed Retrosynthetic Analysis
The logical disconnection for forming the amide bond is between the carbonyl carbon and the nitrogen atom, leading to the two primary starting materials.
Detailed Experimental Protocol
This protocol is adapted from established procedures for synthesizing structurally similar N-substituted α-bromo amides.[3][4] The causality for each step is explained to ensure a robust and reproducible outcome.
Materials:
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2,4-Dimethyl-3-pentanamine (CAS 4083-57-2)
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2-Bromo-2-methylpropanoyl bromide (2-Bromoisobutyryl bromide)
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Triethylamine (TEA), anhydrous
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Tetrahydrofuran (THF), anhydrous
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Dichloromethane (DCM)
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Brine solution (saturated aq. NaCl)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dimethyl-3-pentanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.
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Rationale: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive 2-bromo-2-methylpropanoyl bromide. Triethylamine acts as a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
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Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
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Rationale: The reaction is exothermic. Slow, cooled addition controls the reaction rate, minimizing potential side reactions and ensuring safety.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours) under a nitrogen atmosphere.
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Rationale: Overnight stirring ensures the reaction proceeds to completion.
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Workup and Extraction:
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Filter the reaction mixture to remove the triethylammonium bromide salt precipitate.
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Concentrate the filtrate under reduced pressure to remove the THF.
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Redissolve the resulting crude oil in dichloromethane.
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Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[3]
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Rationale: This aqueous workup sequence systematically removes unreacted starting materials and byproducts, purifying the desired amide.
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Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide.[4]
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Rationale: Recrystallization is a highly effective method for purifying solid organic compounds to achieve high purity suitable for analytical characterization and subsequent applications.
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Reaction Mechanism
The synthesis proceeds via a classical nucleophilic acyl substitution mechanism.
Potential Applications in Research and Development
The molecular architecture of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide makes it a valuable candidate for several advanced applications, primarily in polymer chemistry and as a synthetic building block.
Initiator for Atom Transfer Radical Polymerization (ATRP)
The most prominent application for α-halo amides is as initiators for controlled radical polymerization techniques like ATRP.[3][5] The carbon-bromine bond can be homolytically cleaved by a transition-metal catalyst (e.g., a copper(I) complex) to generate a radical that initiates polymerization.
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Causality: The stability of the resulting tertiary radical and the reversible nature of the activation/deactivation cycle with the catalyst allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures (e.g., block copolymers, star polymers). The bulky N-substituent can influence the solubility of the initiator and the properties of the resulting polymer chain end.
Intermediate in Medicinal and Agrochemical Synthesis
The 2-bromo-2-methylpropanamide scaffold is a valuable intermediate.[6] The bromine atom can be displaced by various nucleophiles to introduce new functionalities.
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Pharmaceuticals: The core structure can be elaborated to synthesize novel compounds for screening as potential drug candidates.
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Agrochemicals: This class of compounds can serve as precursors for new pesticides and herbicides.[6]
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a hazard assessment can be made based on its precursors and analogous structures.
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Precursor Hazards:
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Recommended Handling:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
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Conclusion
N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide (CAS 69959-91-7) is a specialized chemical with significant potential, particularly as a robust initiator for Atom Transfer Radical Polymerization and as a versatile intermediate for further synthetic elaboration. Its synthesis is achievable through standard, well-understood amidation chemistry. By understanding the principles behind its synthesis and the reactivity of its functional groups, researchers can effectively utilize this compound to develop novel materials and molecules in a variety of scientific fields.
References
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PubChem. (n.d.). Isopropyl 2-bromo-2-methylpropionate. National Center for Biotechnology Information. Retrieved from [Link]
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Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2845. Available at: [Link]
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LookChem. (n.d.). Cas 7462-74-0, 2-BROMO-2-METHYLPROPANAMIDE. Retrieved from [Link]
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Moreno-Fuquen, R., et al. (2012). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o134. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-2-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). 2,4-Dimethyl-3-pentanamine. Retrieved from [Link]
Sources
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- 2. 2-Bromo-N-(2,4-dimethyl-3-pentanyl)-2-methylpropanamide , ≧95% , 69959-91-7 - CookeChem [cookechem.com]
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